3-(4-Ethoxyphenoxy)azetidine
Overview
Description
3-(4-Ethoxyphenoxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines. The presence of the ethoxyphenoxy group in this compound adds further complexity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenoxy)azetidine typically involves the reaction of 4-ethoxyphenol with azetidine. One common method is the nucleophilic substitution reaction where 4-ethoxyphenol is treated with azetidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenoxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Various nucleophiles like halides, amines; reactions are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted azetidines.
Scientific Research Applications
3-(4-Ethoxyphenoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and materials with unique properties due to its strained ring structure.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenoxy)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine core makes it reactive towards nucleophiles and electrophiles, facilitating the formation of covalent bonds with biological macromolecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness of 3-(4-Ethoxyphenoxy)azetidine
This compound is unique due to its four-membered ring structure, which balances reactivity and stability. The presence of the ethoxyphenoxy group further enhances its chemical versatility and potential for diverse applications in various fields.
Properties
IUPAC Name |
3-(4-ethoxyphenoxy)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-13-9-3-5-10(6-4-9)14-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMKALKQDGNPQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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